Tert-butyl 3-formyl-5-methoxybenzylcarbamate
Description
Tert-butyl 3-formyl-5-methoxybenzylcarbamate is an organic compound that features a tert-butyl group, a formyl group, and a methoxybenzylcarbamate moiety
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl N-[(3-formyl-5-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-8-10-5-11(9-16)7-12(6-10)18-4/h5-7,9H,8H2,1-4H3,(H,15,17) |
InChI Key |
SKIVNCBRQZZSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-5-methoxybenzylcarbamate typically involves the reaction of 3-formyl-5-methoxybenzylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-5-methoxybenzylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tert-butyl 3-carboxy-5-methoxybenzylcarbamate.
Reduction: Tert-butyl 3-hydroxymethyl-5-methoxybenzylcarbamate.
Substitution: Various substituted benzylcarbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-formyl-5-methoxybenzylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-5-methoxybenzylcarbamate depends on its specific application. In general, the compound can act as a precursor to other active molecules. The formyl group can participate in various chemical reactions, leading to the formation of new bonds and the generation of biologically active compounds. The methoxy group can influence the compound’s solubility and reactivity, while the tert-butyl group can provide steric hindrance, affecting the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-formyl-4-methoxybenzylcarbamate: Similar structure but with the methoxy group in a different position.
Tert-butyl 3-formyl-5-ethoxybenzylcarbamate: Similar structure but with an ethoxy group instead of a methoxy group.
Tert-butyl 3-formyl-5-methoxyphenylcarbamate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Tert-butyl 3-formyl-5-methoxybenzylcarbamate is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The combination of a formyl group, a methoxy group, and a tert-butyl group provides a unique set of chemical properties that can be leveraged in various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
